molecular formula C9H6F3NO2S B1428697 4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile CAS No. 1951441-73-8

4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B1428697
CAS No.: 1951441-73-8
M. Wt: 249.21 g/mol
InChI Key: GIZDLYRVBVGYPN-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile is a chemical compound characterized by its unique molecular structure, which includes a methylsulfonyl group and a trifluoromethyl group attached to a benzonitrile backbone. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the nucleophilic substitution reaction of 4-(methylsulfonyl)benzonitrile with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.

  • Reduction: : The nitrile group can be reduced to an amine.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl lithium compounds. The major products formed from these reactions can vary based on the specific reagents and conditions employed.

Scientific Research Applications

4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile has applications in various fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used in the study of biological systems and processes.

  • Industry: : It is utilized in the production of materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile is similar to other compounds with sulfonyl and trifluoromethyl groups, such as 4-(methylsulfonyl)benzoic acid and 4-(methylsulfonyl)aniline. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

4-methylsulfonyl-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZDLYRVBVGYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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